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Compound of Interest

Compound Name: 6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 6-Chloro-2,3-dimethoxypyridine (CAS No. 1087659-30-0).[1] Aimed at

researchers, scientists, and professionals in drug development, this document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential

for the structural elucidation and quality control of this substituted pyridine. While experimental

spectra for this specific compound are not widely available, this guide leverages predictive

methodologies and comparative data from related structures to offer a robust analytical

framework.

Introduction to 6-Chloro-2,3-dimethoxypyridine
6-Chloro-2,3-dimethoxypyridine is a halogenated and methoxy-substituted pyridine

derivative. Pyridine and its analogues are fundamental heterocyclic scaffolds in medicinal

chemistry and materials science, making the precise characterization of their substituted forms

critical for research and development. Spectroscopic techniques are indispensable for

confirming the molecular structure and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of

organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 6-
Chloro-2,3-dimethoxypyridine, offering insights into the electronic environment of the nuclei.

Predicted ¹H NMR Spectroscopy
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The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. For 6-Chloro-2,3-dimethoxypyridine, two aromatic protons

and two distinct methoxy groups are expected.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-4 7.2 - 7.4 Doublet ~8.0

H-5 6.8 - 7.0 Doublet ~8.0

2-OCH₃ 3.9 - 4.1 Singlet N/A

3-OCH₃ 3.8 - 4.0 Singlet N/A

Disclaimer: These are predicted values and may differ from experimental results.

The downfield shift of H-4 is anticipated due to the deshielding effects of the adjacent nitrogen

atom and the C-2 methoxy group. The H-5 proton is expected to be upfield relative to H-4. The

two methoxy groups will appear as sharp singlets, with potentially slight differences in their

chemical shifts due to their different positions on the pyridine ring.

Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule. The predicted chemical shifts are influenced by the electronegativity of the

substituents and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Assignment Predicted Chemical Shift (ppm)

C-2 158 - 162

C-3 140 - 144

C-4 120 - 124

C-5 115 - 119

C-6 145 - 149

2-OCH₃ 53 - 57

3-OCH₃ 55 - 59

Disclaimer: These are predicted values and may differ from experimental results.

The carbons directly attached to the electronegative oxygen (C-2 and C-3) and chlorine (C-6)

atoms are expected to be significantly downfield. The chemical shifts of substituted pyridines

can be estimated using incremental methods based on the substituent effects on the parent

pyridine ring.[2][3]

Caption: Molecular structure of 6-Chloro-2,3-dimethoxypyridine.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 6-Chloro-2,3-dimethoxypyridine is expected to show

characteristic absorption bands for the aromatic ring, C-O, and C-Cl bonds.

Table 3: Predicted Major IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubs.acs.org/doi/abs/10.1021/ci970440i
https://www.mdpi.com/1422-0067/6/1/11
https://www.benchchem.com/product/b1419698?utm_src=pdf-body
https://www.benchchem.com/product/b1419698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type

3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch (methoxy)

1600-1450 Aromatic C=C and C=N stretching

1250-1000 C-O stretching (aryl ether)

800-600 C-Cl stretch

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N

stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1450

cm⁻¹ region.[4] The strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of the

aryl ether C-O stretching. The C-Cl stretching vibration is expected in the lower frequency

region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Molecular Ion Peak
The molecular formula of 6-Chloro-2,3-dimethoxypyridine is C₇H₈ClNO₂.[1] Its molecular

weight is approximately 173.60 g/mol .[1] Due to the presence of chlorine, which has two

common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), the mass spectrum

will exhibit a characteristic isotopic pattern for the molecular ion.

M+ peak: m/z ≈ 173 (corresponding to the ³⁵Cl isotope)

M+2 peak: m/z ≈ 175 (corresponding to the ³⁷Cl isotope)

The intensity ratio of the M+ to M+2 peak will be approximately 3:1, which is a clear indicator of

the presence of a single chlorine atom in the molecule.

Fragmentation Pattern
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The fragmentation of the molecular ion will likely proceed through the loss of stable neutral

molecules or radicals.

[C₇H₈ClNO₂]⁺˙
m/z = 173/175

Loss of CH₃

[C₆H₅ClNO₂]⁺
m/z = 158/160

- •CH₃

Loss of Cl
[C₇H₈NO₂]⁺
m/z = 138

- •Cl

Loss of OCH₃

[C₆H₅ClN]⁺˙
m/z = 126/128

- •OCH₃

Loss of CO
[C₅H₅ClNO]⁺˙
m/z = 130/132

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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